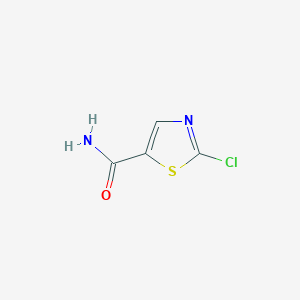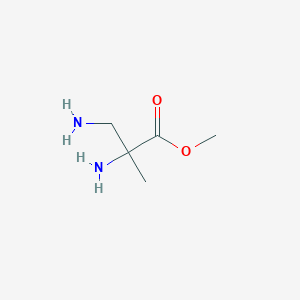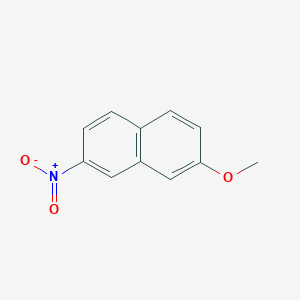
3-Methyl-5-isopropylhydantoin
Übersicht
Beschreibung
3-Methyl-5-isopropylhydantoin (MIH) is a chemical compound with the molecular formula C7H12N2O2. It belongs to the class of hydantoins, which are cyclic compounds containing a five-membered ring with a urea-like functional group. MIH is primarily known for its role as a hemoglobin adduct of N,N-dimethylformamide (DMF) and methylisocyanate (MIC) .
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Occupational Health
- Hemoglobin Adduct of N,N-Dimethylformamide : 3-Methyl-5-isopropylhydantoin (MIH) is identified as a hemoglobin adduct of N,N-dimethylformamide, used in biomonitoring methods. This involves acid hydrolysis of isolated globin, followed by gas chromatography-mass spectrometry (GC-MS) analysis (Käfferlein et al., 2016).
- Metabolic Product of N,N-Dimethylformamide : A study developed a sensitive method for determining the N-methylcarbamoyl adduct at the N-terminal valine of globin, a new metabolic product of N,N-dimethylformamide, by converting it to MIH (Mráz et al., 2002).
Toxicology and Environmental Studies
- Carbamylation of Hemoglobin by Methyl Isocyanate : Research demonstrated carbamylation of hemoglobin with methyl isocyanate in rats and rabbits, quantified by converting N-methylcarbamylated hemoglobin into MIH using gas chromatography (Ramachandran et al., 1988).
Analytical Chemistry and Method Development
- UPLC/MS/MS Analysis in Workers Exposed to N,N-Dimethylformamide : A study developed a rapid analytical method using ultra high performance liquid chromatography-mass spectrometry (UPLC/MS/MS) to determine N-methylcarbamoyl adduct in hemoglobin of workers exposed to N,N-dimethylformamide, utilizing MIH as an internal standard (Wang Chun, 2014).
Biochemistry and Molecular Studies
- Dihydropyrimidinase Enzyme Activity : A study on dihydropyrimidinase enzyme activity found that only the (R)-isomer of 5-isopropylhydantoin (a related compound to MIH) was ring-opened by the enzyme, contributing to the understanding of stereochemistry in enzymatic reactions (Dudley & Roberts, 1978).
DNA Research
- Ionizing Radiation on Thymine Residue in DNA : Research on the synthesis of 5-hydroxy-5-methylhydantoin nucleoside, a nucleobase lesion induced by ionizing radiation on thymine residue in DNA, illustrates the relevance of hydantoin derivatives in studying DNA damage and repair mechanisms (Guy et al., 1993).
Occupational Health Reference Values
- Biological Monitoring of N,N-dimethylformamide : A study proposed a reference value for MVH (this compound) for biological monitoring of chronic occupational exposure to N,N-dimethylformamide, highlighting its importance as a biomarker (Mráz et al., 2002).
Chemistry and Material Science
- Corrosion Inhibition in Mild Steel : A study on hydantoin derivatives as corrosion inhibitors for mild steel in acidic conditions included this compound as part of the investigated group, demonstrating its potential application in material science and corrosion control (Olasunkanmi et al., 2018).
Eigenschaften
IUPAC Name |
3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVKYNWQBSNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699003 | |
| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74310-99-9 | |
| Record name | 3-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74310-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-(dimethylamino)-2-{1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl}prop-2-enoate](/img/structure/B1504629.png)

![2-[(2-Cyanoethyl)(3-methylphenyl)amino]ethyl benzoate](/img/structure/B1504632.png)




